N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)11-5-3-10(4-6-11)16(20)19-13-8-7-12(17)14-15(13)23-9-18-14/h3-9H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSRQHNTCPJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorobenzo[d]thiazole Moiety: This can be achieved by reacting 4-chloroaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole ring.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride.
Formation of the Benzamide Backbone: The final step involves coupling the chlorobenzo[d]thiazole and ethylsulfonyl intermediates with a benzamide precursor under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzo[d]thiazole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide has shown potential as an anticancer agent. Research indicates that compounds containing benzothiazole moieties often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of benzothiazole derivatives and their evaluation against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have been reported to possess activity against a range of bacterial and fungal pathogens.
Case Study : In a study focusing on the synthesis of new benzothiazole derivatives, researchers found that certain modifications led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for further evaluation in antimicrobial drug development .
Biological Mechanisms
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.
- Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Data Tables
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-7-yl)-4-(methylsulfonyl)benzamide
- N-(4-chlorobenzo[d]thiazol-7-yl)-4-(propylsulfonyl)benzamide
- N-(4-chlorobenzo[d]thiazol-7-yl)-4-(butylsulfonyl)benzamide
Uniqueness
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfonyl group, for example, might influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkyl sulfonyl groups.
Biological Activity
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₃ClN₂O₂S. Its structure includes a benzothiazole moiety and an ethanesulfonyl group, contributing to its unique biological profile. The presence of chlorine and sulfur in its structure enhances its reactivity and biological interactions.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity. It inhibits key bacterial enzymes involved in growth and replication, which suggests its potential as a treatment for bacterial infections. The compound has been shown to be effective against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Potential
In addition to its antibacterial effects, this compound has shown cytotoxic activity against several human cancer cell lines. Studies indicate that it can affect cellular pathways related to apoptosis and cell cycle regulation. For instance, it has demonstrated inhibitory effects on cancer cell proliferation, indicating a potential role in cancer therapy.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide | Acetyl group at position 4 | Antibacterial activity |
| 4-acetyl-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide | Acetyl group at position 4 and chlorine at position 5 | Antibacterial and anticancer properties |
| 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide | Dimethyl substitutions on the benzothiazole ring | Enhanced cytotoxicity against cancer cell lines |
The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the benzothiazole moiety.
- Introduction of the ethane sulfonamide group.
- Chlorination at the appropriate position on the benzothiazole ring.
These steps are crucial for obtaining a compound with optimized biological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Activity : A study indicated that this compound effectively inhibited bacterial growth in vitro, showcasing potential as an antibiotic agent.
- Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established anticancer drugs .
- Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its dual role as an antibacterial and anticancer agent .
Q & A
What are the optimal synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(ethanesulfonyl)benzamide, and how can reaction conditions be optimized?
Basic Research Focus
A common method involves refluxing intermediates like 4-amino-benzothiazole derivatives with substituted benzaldehydes in ethanol, using glacial acetic acid as a catalyst . For example, coupling 4-chloro-1,3-benzothiazol-7-amine with 4-(ethanesulfonyl)benzoyl chloride under anhydrous conditions can yield the target compound. Optimization includes adjusting molar ratios (e.g., 1:1.2 amine:acyl chloride), solvent selection (e.g., DMF for solubility), and temperature control (60–80°C for 6–12 hours). Monitoring via TLC or HPLC ensures completion .
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For instance, the benzothiazole and ethanesulfonyl groups may exhibit planar vs. non-planar conformations, affecting molecular packing. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Disordered sulfonyl groups require iterative refinement with constraints .
What strategies are effective for derivatizing the 4-chloro-1,3-benzothiazole moiety?
Advanced Research Focus
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols. For example, substituting Cl with piperazine under Pd catalysis (Buchwald-Hartwig conditions) can yield analogs with enhanced solubility. Alternatively, oxidation of the benzothiazole sulfur to sulfone derivatives (e.g., using m-CPBA) modulates electronic properties .
How can in vitro biological activity assays be designed to evaluate this compound’s therapeutic potential?
Advanced Research Focus
Use enzyme inhibition assays (e.g., PARP-1 or kinase targets) with IC50 determination via fluorescence polarization or ADP-Glo™ kits. For cytotoxicity, employ cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are essential. Structural analogs from PubChem (e.g., sulfonamide derivatives) provide activity benchmarks .
What computational methods predict binding interactions between this compound and target proteins?
Advanced Research Focus
Molecular docking (AutoDock Vina or Schrödinger Glide) and molecular dynamics (GROMACS) simulate binding modes. The ethanesulfonyl group may form hydrogen bonds with catalytic lysine residues (e.g., in kinases), while the benzothiazole ring engages in π-π stacking. Free energy calculations (MM-PBSA) validate affinity predictions. Compare results with crystallographic data from similar benzamide inhibitors .
Which analytical techniques are most reliable for purity and structural confirmation?
Basic Research Focus
1H/13C NMR (DMSO-d6) confirms regiochemistry (e.g., benzothiazole C7-substitution). High-resolution mass spectrometry (HRMS) verifies molecular weight (±2 ppm). Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water gradient). For polymorph screening, use powder XRD or DSC .
How can contradictory solubility or stability data be resolved?
Advanced Research Focus
Solubility discrepancies (e.g., DMSO vs. aqueous buffer) require standardized protocols (shake-flask method, 24 h equilibrium). Stability studies (pH 1–10, 37°C) with LC-MS monitoring identify degradation products (e.g., hydrolysis of sulfonyl groups). Compare results with PubChem-derived analogs to isolate structural determinants of instability .
What structural modifications enhance selectivity in enzyme inhibition?
Advanced Research Focus
Introducing electron-withdrawing groups (e.g., CF3) at the benzamide para-position increases affinity for ATP-binding pockets. Replace ethanesulfonyl with cyclopropanesulfonamide to reduce off-target interactions. SAR studies guided by co-crystal structures (e.g., PDB entries) optimize steric and electronic complementarity .
What safety protocols are recommended for handling this compound?
Basic Research Focus
Use PPE (gloves, goggles) due to potential irritancy. Store at –20°C under inert gas (N2/Ar) to prevent sulfonyl group oxidation. Dispose of waste via incineration (≥1000°C) to avoid toxic byproducts. Refer to Sigma-Aldrich’s safety guidelines for sulfonamide handling .
How are purification challenges addressed for polar byproducts?
Basic Research Focus
Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted amines. For persistent polar impurities, use reverse-phase HPLC (water/acetonitrile with 0.1% TFA). Recrystallization from ethanol/water (7:3 v/v) improves yield and purity. Monitor via TLC (Rf 0.3–0.5 in 10% MeOH/CH2Cl2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
